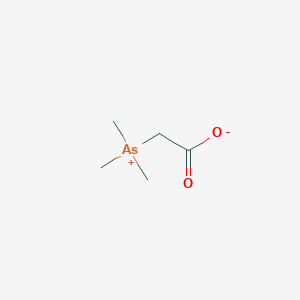

Arsénobétaïne

Vue d'ensemble

Description

L'arsénobétaïne est un composé organoarsenical que l'on trouve principalement dans les organismes marins tels que les poissons, les crustacés et certains types de champignons . Contrairement à de nombreux autres composés arsenicaux, l'this compound est relativement non toxique et n'a pas d'effets nocifs sur les humains ou les animaux . Sa découverte remonte à son identification chez le langouste occidental, et elle est depuis reconnue comme une espèce d'arsenic majeure dans divers animaux marins .

Applications De Recherche Scientifique

Arsenobetaine has a wide range of applications in scientific research:

Mécanisme D'action

Arsenobetaine exerts its effects primarily through its role in the detoxification of arsenic in marine organisms. It is believed to act as a non-toxic waste compound, similar to how urea functions in nitrogen metabolism . The biosynthesis of arsenobetaine involves the degradation of arsenosugars followed by methylation and oxidation processes . The molecular targets and pathways involved in these processes are still under investigation, but it is known that arsenobetaine provides cytoprotection against osmotic stress and temperature extremes in certain microorganisms .

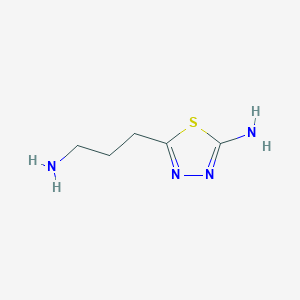

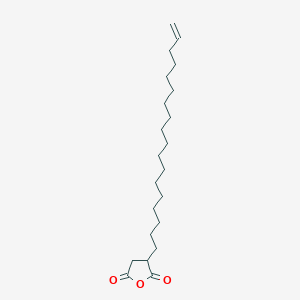

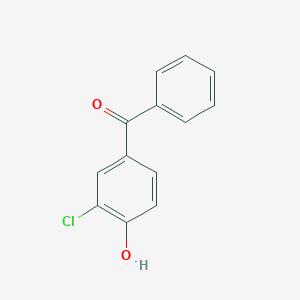

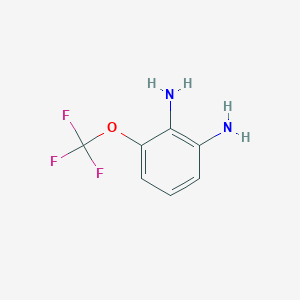

Similar Compounds:

Arsenocholine: Another organoarsenic compound found in marine organisms, but it is less common than arsenobetaine.

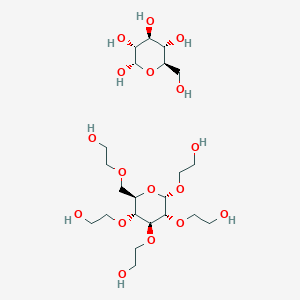

Arsenosugars: These are precursors in the biosynthesis of arsenobetaine and are found in marine algae.

Trimethylarsine: A volatile organoarsenic compound that is more toxic compared to arsenobetaine.

Uniqueness of Arsenobetaine: Arsenobetaine is unique due to its non-toxic nature and its prevalence in marine organisms. Unlike other organoarsenic compounds, it does not pose significant health risks to humans and animals . Its stability and non-reactivity make it an ideal candidate for use in various scientific and industrial applications .

Analyse Biochimique

Biochemical Properties

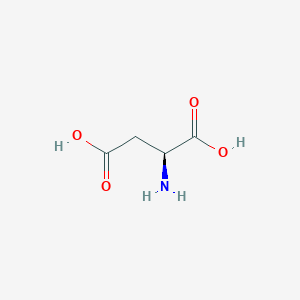

Arsenobetaine is a non-toxic organoarsenical identified as a major arsenic species in marine animals and a number of terrestrial mushrooms . The biochemistry and its biosynthesis are similar to those of choline and betaine . It is likely that the cellular transporter responsible for the uptake of ionic glycine betaine is incapable of distinguishing between the abundant osmolyte, glycine betaine, and Arsenobetaine .

Cellular Effects

Arsenobetaine does not exhibit toxic effects in humans or animals

Molecular Mechanism

The possibility exists that Arsenobetaine is synthesized through additional pathways with transient intermediates that remain undetected due to their fleeting nature .

Temporal Effects in Laboratory Settings

Laboratory-feeding experiments demonstrated that Arsenobetaine is efficiently accumulated, hence it is probable that the large amounts of Arsenobetaine found in carnivorous animals is due to accumulation from lower trophic levels .

Metabolic Pathways

Arsenobetaine could be formed from the methionine salvage pathway as the appropriate enzyme systems are already in place . Several pathways have been proposed for the formation of Arsenobetaine based on the arsenic compounds found in marine, freshwater, and terrestrial organisms .

Transport and Distribution

At the subcellular level, As addition promoted Se translocation from the leaf cell wall and organelles to cytosolic, where both As and Se predominantly accumulated . These results suggest that the interaction between As and Se inhibits their metabolic processes and enhances vacuolar compartmentalization, thereby influencing their accumulation in plants .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'arsénobétaïne peut être synthétisée à partir de la triméthylarsine. Le processus implique la réaction de la triméthylarsine avec l'acide chloroacétique dans des conditions contrôlées pour produire de l'this compound . La réaction nécessite généralement un solvant tel que l'eau et est effectuée à température ambiante.

Méthodes de production industrielle : Dans les environnements industriels, l'this compound est souvent produite sous forme de poudre de haute pureté. La poudre est ensuite dissoute dans l'eau pour créer une solution standard. La concentration d'this compound dans ces solutions est déterminée à l'aide de diverses techniques analytiques telles que la spectrométrie de masse à plasma à couplage inductif (ICP-MS), la spectrométrie d'émission atomique à plasma à couplage inductif (ICP-OES), la spectrométrie d'absorption atomique à four en graphite (GFAAS) et la chromatographie liquide couplée à l'ICP-MS (LC-ICP-MS) .

Analyse Des Réactions Chimiques

Types de réactions : L'arsénobétaïne subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'arséniate, l'arsénite et divers composés arsenicaux substitués selon les réactifs et les conditions spécifiques utilisés .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'this compound exerce ses effets principalement par son rôle dans la détoxication de l'arsenic chez les organismes marins. On pense qu'elle agit comme un composé de déchets non toxique, de manière similaire à la fonction de l'urée dans le métabolisme de l'azote . La biosynthèse de l'this compound implique la dégradation des arsénosucres suivie de processus de méthylation et d'oxydation . Les cibles moléculaires et les voies impliquées dans ces processus sont encore à l'étude, mais on sait que l'this compound offre une cytoprotection contre le stress osmotique et les températures extrêmes chez certains micro-organismes .

Composés similaires :

Arsénocholine : Un autre composé organoarsenical que l'on trouve dans les organismes marins, mais il est moins courant que l'this compound.

Arsénosucres : Ce sont des précurseurs de la biosynthèse de l'this compound et se trouvent dans les algues marines.

Triméthylarsine : Un composé organoarsenical volatil qui est plus toxique que l'this compound.

Unicité de l'this compound : L'this compound est unique en raison de sa nature non toxique et de sa prévalence dans les organismes marins. Contrairement aux autres composés organoarsenicaux, elle ne présente pas de risques importants pour la santé humaine et animale . Sa stabilité et sa non-réactivité en font un candidat idéal pour une utilisation dans diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

2-trimethylarsoniumylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTHHTGLGVZZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052833 | |

| Record name | Arsenobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64436-13-1 | |

| Record name | Arsenobetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64436-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064436131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Carboxymethyl)trimethylarsonium hydroxide inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENOBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC1LS4V3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 210 °C | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.